[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride
Description
2-(Ethanesulfonyl)ethylamine hydrochloride is a secondary amine hydrochloride salt characterized by an ethanesulfonyl (C₂H₅SO₂) group attached to the ethyl chain of the amine. The compound’s structure includes a methyl group bound to the nitrogen atom and a hydrochloride counterion, enhancing its solubility in polar solvents. This sulfonated amine is of interest in medicinal chemistry due to the electron-withdrawing properties of the sulfonyl group, which can influence pharmacokinetics and receptor binding .
Properties
CAS No. |
1423026-04-3 |
|---|---|
Molecular Formula |
C5H14ClNO2S |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylamine, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(ethanesulfonyl)ethylamine hydrochloride is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(ethanesulfonyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 2-(ethanesulfonyl)ethylamine hydrochloride is an interesting chemical with various applications, particularly in the fields of pharmaceuticals and biochemistry. This article explores its scientific research applications, supported by data tables and case studies.
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 201.67 g/mol
Structural Features:
- Contains an ethyl chain linked to a sulfonyl group.
- The amine group is methylated, enhancing its reactivity and solubility.
Pharmaceutical Development
Mechanism of Action:
- The compound acts as a pharmacological agent that can modulate various biological pathways. Its sulfonyl group enhances its interaction with biological targets, making it suitable for drug development.
Case Study:
- Research has indicated that derivatives of sulfonyl-containing amines can serve as effective inhibitors in enzyme systems, such as proteases, which are crucial in various diseases including cancer and viral infections. For instance, a study on similar compounds demonstrated their effectiveness in inhibiting the activity of serine proteases, which are involved in tumor progression and metastasis .
Synthesis of Novel Compounds
Use as a Building Block:
- This compound can be utilized as a building block in organic synthesis, particularly in the creation of more complex molecules for medicinal chemistry.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | 80°C, solvent-free | 85% |
| Amine Coupling | Room temperature | 90% |
| Sulfonamide Formation | Acidic conditions | 75% |
Biochemical Assays
Application in Assays:
- It is used in biochemical assays to study the effects of amine modifications on enzyme activity and protein interactions.
Example Study:
- In a recent assay, researchers utilized 2-(ethanesulfonyl)ethylamine hydrochloride to investigate its effect on the inhibition of acetylcholinesterase (AChE). The results indicated a significant decrease in enzyme activity, suggesting potential applications in treating conditions like Alzheimer’s disease .
Agricultural Chemistry
Role in Agrochemicals:
- The compound's properties make it suitable for developing agrochemicals that require specific amine functionalities for herbicidal or fungicidal activities.
Research Findings:
- Studies have shown that similar sulfonamide derivatives exhibit herbicidal activity against various weeds, providing a basis for exploring 2-(ethanesulfonyl)ethylamine hydrochloride as a potential candidate for agricultural applications .
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction is crucial in biochemical studies and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl/Thioether Substituents
2-(Methylsulfonyl)ethylamine Hydrochloride (CAS 104458-24-4)
- Key Differences : Replaces the ethanesulfonyl group with a methylsulfonyl (CH₃SO₂) moiety.
- Applications : Used in studies targeting enzyme inhibition (e.g., acetylcholinesterase) due to its polar yet compact structure .
2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride (CAS 1211477-99-4)
- Key Differences: Features a methylthio (CH₃S) group attached to a phenoxy ring instead of a sulfonyl group.
- Impact: The thioether group is less electron-withdrawing than sulfonyl, which may reduce stability in oxidative environments.
Amine Derivatives with Aromatic or Heterocyclic Substituents
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine Hydrochloride
- Key Differences: Incorporates a dichlorophenoxy aromatic system, increasing lipophilicity and steric complexity.
- Impact: Enhanced hydrophobic interactions may improve CNS penetration but could reduce aqueous solubility.
N-Methylhistamine Dihydrochloride (CAS 16503-22-3)
- Key Differences : Contains an imidazole ring instead of a sulfonyl group.
- Impact : The imidazole ring allows for hydrogen bonding and protonation at physiological pH, making it suitable for histamine receptor targeting. Unlike the sulfonyl-containing compound, it lacks strong electron-withdrawing effects .
Pharmacologically Active Sulfonamide/Sulfonate Analogues
Pexidartinib Hydrochloride (Turalio®)
- Key Differences : A sulfonamide-containing tyrosine kinase inhibitor with a pyridine backbone.
- Impact: The sulfonamide group (SO₂NH₂) is more acidic than the ethanesulfonyl group, influencing protein binding and metabolic stability.
R(-)-Tamsulosin Hydrochloride
- Key Differences : Contains a sulfonamide group linked to a methoxyphenyl moiety.
- Structural complexity here enables α1-adrenergic receptor antagonism .
Key Research Findings
- Electronic Effects : Ethanesulfonyl groups enhance stability in oxidative conditions compared to thioethers or imidazoles, as seen in enzyme inhibition assays .
- Toxicity: Aromatic chlorine substituents (e.g., in dichlorophenoxy derivatives) correlate with higher cytotoxicity, whereas aliphatic sulfonyl groups show favorable safety profiles .
- Solubility : Hydrochloride salts of sulfonated amines generally exhibit higher aqueous solubility than free bases, critical for drug formulation .
Biological Activity
2-(ethanesulfonyl)ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C5H12ClN2O2S
- Molecular Weight : 201.67 g/mol
- CAS Number : 1256097-94-5
- Purity : 95%
The biological activity of 2-(ethanesulfonyl)ethylamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate biochemical pathways that influence cellular processes such as proliferation, apoptosis, and inflammation.
Target Receptors
Thiazole derivatives, which include this compound, have been shown to bind with high affinity to multiple receptors, leading to significant pharmacological effects. These interactions can inhibit or promote specific biological activities depending on the target receptor involved.
Biological Activities
Research indicates that 2-(ethanesulfonyl)ethylamine hydrochloride exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that compounds similar to 2-(ethanesulfonyl)ethylamine hydrochloride can induce apoptosis in cancer cells. For example, a hybrid compound containing a coumarin moiety showed a significant decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor effects of a related compound on EAC cells in mice. The results indicated:
- 100% reduction in tumor cell viability
- Significant improvement in antioxidant levels and induction of apoptosis confirmed through histopathological examinations .
Case Study 2: Pharmacological Profiling
In another investigation, the pharmacological profile of 2-(ethanesulfonyl)ethylamine hydrochloride was assessed:
- In vitro assays showed IC50 values indicating effective inhibition of cancer cell lines.
- The compound's interaction with specific receptors was analyzed using molecular docking techniques, revealing promising binding affinities.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(ethanesulfonyl)ethylamine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with ethylamine derivatives. Introduce the ethanesulfonyl group via sulfonation using ethanesulfonyl chloride under controlled pH (e.g., alkaline conditions to avoid side reactions).
- Step 2 : Perform N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) to ensure selective alkylation of the amine group.
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol, followed by recrystallization for purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to minimize byproducts (e.g., over-alkylation).
Q. How should researchers characterize the structural integrity of 2-(ethanesulfonyl)ethylamine hydrochloride?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm the ethanesulfonyl group (δ ~3.3–3.5 ppm for CH₂SO₂) and methylamine moiety (δ ~2.2–2.5 ppm for N-CH₃).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ or [M+Cl]⁻ adducts matching the molecular weight (C₅H₁₄ClNO₂S: 187.65 g/mol).
- Elemental Analysis : Verify %C, %H, %N, and %S to confirm stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for 2-(ethanesulfonyl)ethylamine hydrochloride across different solvents?
- Approach :
- Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) at 25°C in solvents like water, DMSO, and ethanol. Measure saturation points via UV-Vis or gravimetry.
- Data Normalization : Account for ionic strength (e.g., HCl concentration) and pH variations, which influence protonation states and solubility .
- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters to rationalize discrepancies .
Q. How does the ethanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Analysis :
- Electronic Effects : The sulfonyl group is electron-withdrawing, activating the β-carbon of the ethyl chain for nucleophilic attack (e.g., SN2 reactions with amines or thiols).
- Steric Considerations : The methylamine group may hinder reactivity at the α-carbon. Kinetic studies (e.g., rate measurements with varying nucleophiles) can quantify steric vs. electronic contributions .
- Byproduct Identification : Use LC-MS to detect intermediates like sulfonic acid derivatives during hydrolysis .
Q. What experimental designs are critical for studying the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Protocol :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid or demethylated derivatives).
- Kinetic Profiling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots from accelerated stability data (40–60°C).
- Light/Oxygen Sensitivity : Conduct studies under UV light and in aerobic/anaerobic conditions to assess photolytic and oxidative pathways .
Methodological Reference Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
